2-(4-methoxyphenyl)-N-methyl-2-oxoacetamide
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Overview
Description
2-(4-methoxyphenyl)-N-methyl-2-oxoacetamide is a natural product found in Polycarpa aurata with data available.
Scientific Research Applications
Isolation from Natural Sources
2-(4-methoxyphenyl)-N-methyl-2-oxoacetamide was isolated from the hydrophilic extract of the ascidian Polycarpa aurata. Its structure was determined using various spectroscopic methods, including NMR, MS, IR, and UV, indicating a natural source for this compound (Wessels, König, & Wright, 2001).
Synthesis Methodologies
The synthesis of methyl 2-(4-methoxyphenyl)-2-oxoacetate, a related compound, was achieved using a reaction between the Grignard reagent of bromoanisole and dimethyl oxalate. This process provided insights into efficient methods for preparing α-keto esters, demonstrating a useful technique for synthesizing derivatives of this compound (Zhou, 2007).
Potential in Pharmaceutical Research
In the field of pharmaceutical research, compounds structurally similar to this compound have been studied for their pharmacological properties. For example, the molecule 2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl) acetamide was identified as a potential drug candidate targeting osteoarthritis, showing promise in attenuating matrix-degrading enzymes in affected joints (Inagaki et al., 2022).
Properties
Molecular Formula |
C10H11NO3 |
---|---|
Molecular Weight |
193.2 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-N-methyl-2-oxoacetamide |
InChI |
InChI=1S/C10H11NO3/c1-11-10(13)9(12)7-3-5-8(14-2)6-4-7/h3-6H,1-2H3,(H,11,13) |
InChI Key |
LFRNOQWLRGQVQN-UHFFFAOYSA-N |
SMILES |
CNC(=O)C(=O)C1=CC=C(C=C1)OC |
Canonical SMILES |
CNC(=O)C(=O)C1=CC=C(C=C1)OC |
Synonyms |
2-(4-methoxyphenyl)-N-methyl-2-oxoacetamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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